Octyl hydrogen adipate

Description

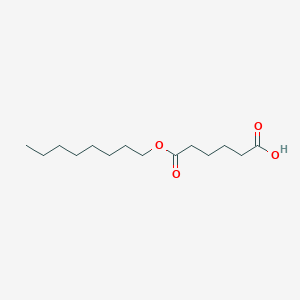

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-octoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-3-4-5-6-9-12-18-14(17)11-8-7-10-13(15)16/h2-12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDEDLAZNFOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170846 | |

| Record name | Octyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17961-12-5 | |

| Record name | 1-Octyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17961-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017961125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZD3RV7T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for Octyl Hydrogen Adipate

Catalytic Esterification Strategies

Direct esterification of adipic acid with octanol (B41247) is a primary route for producing octyl hydrogen adipate (B1204190). The selection of the catalyst is crucial in directing the reaction towards monoesterification and achieving high yields under favorable process conditions. Both homogeneous and heterogeneous catalysts are employed, each offering distinct advantages and challenges.

Homogeneous acid catalysis represents a conventional approach for esterification. Strong mineral acids, such as sulfuric acid, are effective but can lead to challenges in product separation and catalyst removal, along with potential corrosion issues. google.com To overcome these limitations, research has explored alternative catalysts. Brønsted acidic ionic liquids, for instance, have been utilized as both catalyst and solvent for the esterification of dicarboxylic acids. mdpi.com

The key to producing the monoester, octyl hydrogen adipate, rather than the diester, dioctyl adipate, lies in the control of reaction stoichiometry and conditions. By carefully managing the molar ratio of adipic acid to octanol, the reaction can be guided to favor the formation of the monoester. Esterification is a reversible reaction, and prolonged reaction times or an excess of alcohol can shift the equilibrium towards the formation of the diester. google.com

Heterogeneous catalysts offer significant process advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion problems. tandfonline.com A variety of solid acid catalysts have been investigated for the synthesis of adipate esters.

Ion-exchange resins like Amberlyst-15 and Amberlyst-35 have been effectively used in the esterification of adipic acid. sphinxsai.comresearchgate.net These catalysts provide acidic sites for the reaction to occur on a solid support. Other notable solid acid catalysts include nano-SO₄²⁻/TiO₂, zirconium titanium phosphate (B84403), and metal oxides like SnO loaded on activated carbon fiber. mdpi.comtandfonline.comresearchgate.net These materials provide a high surface area and active sites that facilitate the esterification process. The choice of catalyst can influence reaction conditions and selectivity towards either monoesters or diesters. researchgate.net

Below is a table summarizing various heterogeneous catalysts used in adipate ester synthesis.

| Catalyst Type | Specific Example | Key Features | Reference |

|---|---|---|---|

| Ion-Exchange Resin | Amberlyst 15 / Amberlyst 35 | Effective in packed-bed reactors; allows for continuous processes. | sphinxsai.comresearchgate.net |

| Supported Metal Oxide | SnO on Activated Carbon Fiber | Used for synthesis of dioctyl adipate at high temperatures (170-175 °C). | researchgate.net |

| Mixed Metal Phosphate | Zirconium titanium phosphate (amorphous) | Catalytically active, regenerable, and eliminates corrosive liquid acids. | tandfonline.com |

| Solid Superacid | Nano-SO₄²⁻/TiO₂ | Achieves high yields (97%) for diester synthesis under specific conditions. | mdpi.com |

Advanced Synthetic Routes

Beyond direct esterification, advanced synthetic methods have been developed to improve reaction efficiency, yield, and sustainability. These routes often involve the use of more reactive starting materials or the conversion of renewable resources.

A highly effective method for selectively producing this compound involves the use of adipic anhydride (B1165640). google.com The reaction of a cyclic monomeric adipic anhydride with an alcohol, such as n-octanol, leads directly to the monoester. google.com This reaction is typically carried out at low temperatures (e.g., 0-30 °C) in a suitable solvent like methylene (B1212753) chloride. google.com

The process involves the slow, dropwise addition of the adipic anhydride solution to the chilled octanol solution. google.com The high reactivity of the anhydride allows the reaction to proceed efficiently, often with yields significantly higher than direct esterification. google.comnguyenstarch.com The use of a catalyst, such as zinc acetate (B1210297) dihydrate, can further improve yields by 15-20%. google.com This method avoids the formation of water as a byproduct, simplifying product purification and preventing the reverse hydrolysis reaction. google.com

In response to growing environmental concerns, significant research has focused on producing adipic acid and its esters from renewable biomass feedstocks. tandfonline.com This approach provides a sustainable alternative to the conventional petroleum-based production of adipic acid. tandfonline.comrsc.org

One promising pathway involves the conversion of bioderived mucic acid into adipates. A one-step process using a heterogeneous, bifunctional Ir-ReOx/C catalyst can convert mucic acid to adipate esters in good yield (63%) using isopropanol (B130326) as both a green solvent and a reductant. rsc.org This tandem reaction proceeds without the need for high-pressure hydrogen or harsh additives. rsc.org Similarly, D-glucaric acid, another sugar-derived acid, can be converted into adipic acid esters through catalytic processes. tandfonline.com These bio-based routes produce the fundamental adipate structure, which can subsequently be used in targeted synthesis to produce specific monoesters like this compound.

Reaction Kinetics and Process Optimization in Adipate Monoester Production

Optimizing the production of adipate monoesters requires a detailed understanding of the reaction kinetics. Studies on the esterification of adipic acid have been conducted to determine the influence of various process parameters on the reaction rate and conversion.

Key parameters that affect the rate of esterification include temperature, reactant molar ratio, and catalyst concentration. sphinxsai.comjournalajocs.com

Temperature: Increasing the reaction temperature generally increases the reaction rate by providing molecules with higher kinetic energy. sphinxsai.com

Reactant Molar Ratio: For diester production, a large excess of alcohol is used to shift the equilibrium towards the products. sphinxsai.com Conversely, for monoester production, controlling the stoichiometry is critical to prevent the second esterification step.

Catalyst Loading: The reaction rate typically increases with higher catalyst loading due to the greater number of available active sites. sphinxsai.com

Kinetic studies have employed various models to describe the esterification of adipic acid. A pseudo-homogeneous model was used to analyze the esterification with methanol (B129727) over an Amberlyst 15 catalyst. sphinxsai.com In another study on the reaction with 1,6-hexanediol (B165255) catalyzed by tetrabutyl titanate, a 3.5-order reaction model was found to be suitable. journalajocs.com The activation energy (Ea), a critical kinetic parameter, has been calculated for several adipic acid esterification systems, providing insight into the temperature sensitivity of the reactions.

The following table presents kinetic data from different studies on adipic acid esterification.

| Reactants | Catalyst | Kinetic Model/Order | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Adipic Acid + Methanol | Amberlyst 15 | Pseudo-homogeneous (YT model) | 14.471 kJ/mol | sphinxsai.com |

| Adipic Acid + 1,6-Hexanediol | Tetrabutyl Titanate | 3.5-order reaction | 80.16 kJ/mol | journalajocs.com |

| Adipic Acid + 1-Bromobutane | Tetrabutylammonium Bromide (PTC) | Quasi-first-order | 15.88 kcal/mol (approx. 66.4 kJ/mol) | mdpi.com |

By carefully controlling these parameters based on kinetic models, the production of this compound can be optimized to achieve high selectivity and yield.

Derivatization Chemistry of the Free Carboxylic Acid Moiety in this compound

The derivatization of the terminal carboxylic acid in this compound opens avenues for creating asymmetrical adipate compounds with unique characteristics. These reactions typically involve the activation of the carboxyl group followed by nucleophilic attack by an alcohol or an amine.

Synthesis of Mixed Adipate Esters

A prominent derivatization pathway for this compound is the esterification of its free carboxylic acid group with a second, different alcohol. This results in the formation of a mixed or unsymmetrical diester of adipic acid. This approach is particularly useful for synthesizing adipates with tailored properties that cannot be achieved with symmetrical diesters.

The general reaction can be represented as:

ROOC(CH₂)₄COOH + R'OH → ROOC(CH₂)₄COOR' + H₂O

Where R is an octyl group and R' is a different alkyl or functionalized alkyl group.

Characterization of these mixed esters is crucial for confirming their structure. Infrared (IR) spectroscopy is a key analytical tool. For example, in the IR spectrum of octyl butoxyethyl adipate, the characteristic stretching vibration of the carbonyl group (C=O) in the ester appears in the region of 1737 cm⁻¹. Additionally, the presence of absorption bands around 1173 cm⁻¹ corresponds to the C-O-C stretching of the ester fragment, confirming the successful formation of the second ester linkage.

Below is a table summarizing the types of mixed adipate esters that can be synthesized from this compound and the typical spectroscopic data used for their characterization.

| Derivative Name | R' Group | Synthetic Method | Catalyst | Typical Spectroscopic Data (IR) |

| Octyl Butyl Adipate | Butyl | Esterification | Acid catalyst (e.g., p-toluenesulfonic acid) | C=O stretch: ~1735 cm⁻¹, C-O-C stretch: ~1170 cm⁻¹ |

| Octyl Ethyl Adipate | Ethyl | Esterification | Acid catalyst (e.g., sulfuric acid) | C=O stretch: ~1736 cm⁻¹, C-O-C stretch: ~1175 cm⁻¹ |

| Octyl Butoxyethyl Adipate | Butoxyethyl | Two-stage esterification from adipic acid | p-Toluenesulfonic acid | C=O stretch: 1737 cm⁻¹, C-O-C stretch: 1173 cm⁻¹ |

Interactive Data Table: Synthesis of Mixed Adipate Esters

| Target Compound | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Octyl Butoxyethyl Adipate | Adipic Acid & Butoxyethanol (to form monoester first) | Octanol | p-Toluenesulfonic acid | Toluene | 90-95 | 88.9 | nih.gov |

| Di(2-ethylhexyl) Adipate | Adipic Acid | 2-Ethylhexanol | Candida Antarctica lipase (B570770) B | Solvent-free | 50 | ~100 |

Synthesis of Octyl Adipamide (B165785) Derivatives

Another significant derivatization route for this compound is the formation of amides through the reaction of its carboxylic acid group with primary or secondary amines. This reaction, known as amidation, introduces a nitrogen-containing functional group, leading to the formation of an octyl adipamide derivative. These derivatives can exhibit different properties, such as altered polarity and hydrogen bonding capabilities, compared to their diester counterparts.

The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling agents are frequently employed to facilitate the reaction under milder conditions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

The general reaction is as follows:

ROOC(CH₂)₄COOH + R'R''NH + Coupling Agent → ROOC(CH₂)₄CONR'R'' + Byproducts

Where R is an octyl group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

The successful synthesis of octyl adipamide derivatives can be confirmed through various analytical techniques. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry would be essential for unambiguous structure elucidation, providing information on the proton and carbon environments and the molecular weight of the newly formed amide.

While specific, detailed research findings on the synthesis of a wide range of N-substituted octyl adipamides directly from this compound are not extensively published in readily accessible sources, the general principles of carboxylic acid amidation provide a robust framework for these synthetic transformations.

Below is a hypothetical data table illustrating the expected products and the analytical data that would be collected for their characterization.

| Derivative Name | Amine Reactant | Coupling Agent | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected Mass Spectrum (m/z) |

| Octyl N-Butyl Adipamide | n-Butylamine | DCC | Signals for octyl chain, adipoyl chain, and N-butyl chain protons | Signals for octyl ester carbonyl, amide carbonyl, and alkyl carbons | [M+H]⁺ corresponding to C₁₈H₃₅NO₃ |

| Octyl N-Phenyl Adipamide | Aniline | EDC | Signals for octyl chain, adipoyl chain, and phenyl protons | Signals for octyl ester carbonyl, amide carbonyl, alkyl, and aromatic carbons | [M+H]⁺ corresponding to C₂₀H₃₁NO₃ |

| Octyl N,N-Diethyl Adipamide | Diethylamine | DCC | Signals for octyl chain, adipoyl chain, and N-ethyl chain protons | Signals for octyl ester carbonyl, amide carbonyl, and alkyl carbons | [M+H]⁺ corresponding to C₁₈H₃₅NO₃ |

Interactive Data Table: General Amidation Reaction Parameters

| Amide Product Type | Carboxylic Acid | Amine | Coupling Agent | Additive (Optional) | Solvent | General Conditions |

|---|---|---|---|---|---|---|

| Secondary Amide | This compound | Primary Amine (e.g., Butylamine) | DCC or EDC | HOBt | DMF, DCM | Room Temperature |

Spectroscopic and Chromatographic Characterization of Octyl Hydrogen Adipate

Vibrational Spectroscopic Techniques

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of octyl hydrogen adipate (B1204190), the FTIR spectrum is characterized by the presence of absorption bands corresponding to the carboxylic acid, ester, and alkane moieties.

A key feature is the very broad absorption band observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. mdpi.com The spectrum also displays two distinct carbonyl (C=O) stretching bands. The C=O stretch of the carboxylic acid typically appears around 1710 cm⁻¹, while the C=O stretch of the ester is found at a slightly higher frequency, around 1735 cm⁻¹. mdpi.com The presence of the long octyl chain and the adipate backbone is confirmed by the strong C-H stretching vibrations in the 2950-2850 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid groups are expected in the 1300-1100 cm⁻¹ region. mdpi.com

Table 1: Predicted FTIR Spectral Data for Octyl Hydrogen Adipate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 2950-2850 | C-H stretch | Alkane (octyl and adipate chain) |

| ~1735 | C=O stretch | Ester |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1465 | C-H bend | Alkane |

| 1300-1100 | C-O stretch | Ester and Carboxylic acid |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For this compound, the Raman spectrum would clearly show the C-H stretching and bending vibrations of the alkyl chain. A characteristic band for the ester C=O stretching vibration is expected around 1734 cm⁻¹. core.ac.uk The C=O stretch of the carboxylic acid would also be present, likely at a slightly lower wavenumber. The O-H stretching band of the carboxylic acid is typically weak and broad in Raman spectra.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H stretch | Alkane (octyl and adipate chain) |

| ~1734 | C=O stretch | Ester |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1450 | C-H bend | Alkane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms in a molecule.

The ¹H NMR spectrum of this compound provides a detailed map of the different proton environments. A very broad singlet is anticipated far downfield, typically above 10 ppm, corresponding to the acidic proton of the carboxylic acid group. The protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group of the octyl chain) are expected to appear as a triplet around 4.05 ppm. The methylene (B1212753) protons alpha to the two carbonyl groups (on the adipate backbone) would likely resonate as two distinct multiplets around 2.35 ppm and 2.25 ppm. The methylene protons of the octyl chain and the remaining methylene protons of the adipate backbone would produce a series of overlapping multiplets in the 1.65-1.28 ppm region. Finally, the terminal methyl group of the octyl chain would appear as a triplet at approximately 0.88 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| >10 | Broad singlet | 1H | H OOC- |

| ~4.05 | Triplet | 2H | -O-CH₂ -(CH₂)₆-CH₃ |

| ~2.35 | Multiplet | 2H | -OOC-CH₂ - |

| ~2.25 | Multiplet | 2H | HOOC-CH₂ - |

| 1.65-1.55 | Multiplet | 4H | -OOC-CH₂-CH₂ - and -O-CH₂-CH₂ - |

| 1.35-1.25 | Multiplet | 8H | -(CH₂)₄-CH₃ (octyl chain) |

| ~0.88 | Triplet | 3H | -CH₂-CH₃ |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, two distinct signals are expected in the carbonyl region (170-180 ppm), one for the carboxylic acid carbon (~177 ppm) and one for the ester carbon (~173 ppm). libretexts.org The carbon of the -O-CH₂- group in the octyl chain is predicted to resonate around 65 ppm. The four methylene carbons of the adipate backbone would show signals between approximately 24 and 34 ppm, with the carbons alpha to the carbonyls appearing further downfield. The carbons of the octyl chain would also resonate in this region. The terminal methyl carbon of the octyl chain is expected to appear at approximately 14 ppm. libretexts.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~177 | C OOH |

| ~173 | -OC O- |

| ~65 | -O-C H₂- |

| ~34 | Carbons alpha to C=O |

| 32-22 | Other CH₂ groups |

| ~14 | -C H₃ |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (molecular formula C₁₄H₂₆O₄), the molecular weight is 258.35 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 258.

The fragmentation pattern would be influenced by the presence of the ester and carboxylic acid functional groups. A common fragmentation for esters is the McLafferty rearrangement. Alpha-cleavage next to the carbonyl groups is also expected. Based on data from the isomeric compound mono(2-ethylhexyl) adipate, a prominent peak at m/z 129 is anticipated, which can be attributed to the [HOOC(CH₂)₄CO]⁺ fragment. nih.gov Another significant fragment could arise from the loss of the octoxy radical (-OC₈H₁₇), leading to a peak at m/z 129. The loss of water (18 Da) from the molecular ion is also a possible fragmentation pathway for the carboxylic acid. In negative ion mode electrospray ionization (ESI-MS), a strong signal for the deprotonated molecule [M-H]⁻ would be expected at m/z 257.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 258 | [M]⁺ (Molecular Ion) |

| 257 | [M-H]⁻ (Deprotonated Molecule) |

| 129 | [HOOC(CH₂)₄CO]⁺ |

| 112 | Loss of octene from M⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of semi-volatile compounds like this compound, enabling both separation from a complex matrix and structural elucidation. In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The separation of this compound from other components in the mixture is achieved based on its boiling point and affinity for the stationary phase within the GC column.

Following chromatographic separation, the eluted this compound molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

For this compound (C14H26O4), the molecular ion peak [M]+ at m/z 258.18 would be expected, although it may be weak or absent in EI-MS due to the instability of the parent molecule. More prominent peaks would correspond to characteristic fragments. The fragmentation pattern is predictable based on the structure of mono-alkyl esters of dicarboxylic acids. Key fragmentation pathways would likely include:

Loss of the octyl chain: Cleavage of the ester bond could result in a fragment corresponding to the protonated adipic acid moiety or its further fragments.

McLafferty rearrangement: A characteristic rearrangement for esters, leading to the elimination of an alkene (octene in this case) and the formation of a charged enol.

Alpha-cleavage: Fragmentation adjacent to the carbonyl groups.

Fragments from the alkyl chain: A series of peaks corresponding to the loss of CnH2n+1 fragments from the octyl group.

The analysis of these fragment ions allows for the unambiguous identification of this compound in a sample.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (Predicted) | Proposed Fragment Ion |

| 258 | [M]+ (Molecular Ion) |

| 147 | [HOOC(CH2)4COOH]+ (Adipic acid cation) |

| 129 | [M - C8H17O]+ |

| 112 | [C8H16]+ (Octene from McLafferty rearrangement) |

| 113 | [C8H17]+ (Octyl cation) |

Note: This table is based on theoretical fragmentation patterns and may vary based on actual experimental conditions.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, providing a high degree of confidence in the compound's identification.

For this compound, with a chemical formula of C14H26O4, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental composition and rule out other potential compounds with the same nominal mass. This is particularly useful when analyzing complex samples where isobaric interferences (compounds with the same integer mass but different elemental formulas) are possible.

Table 2: Theoretical Exact Mass of this compound

| Molecular Formula | Nominal Mass | Monoisotopic (Exact) Mass |

| C14H26O4 | 258 | 258.1831 |

This data is calculated based on the elemental composition.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, particularly for purity assessment and quantification in formulations where it is a component. Due to its carboxylic acid group, this compound possesses sufficient polarity to be amenable to reversed-phase HPLC.

In a reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer.

The retention time of this compound can be controlled by adjusting the composition of the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of components with a wide range of polarities.

Detection is commonly achieved using a UV detector, as the carbonyl group in the ester and carboxylic acid functions provides some UV absorbance, typically at lower wavelengths (around 210 nm). For more sensitive and specific detection, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used. HPLC is invaluable for determining the purity of this compound by separating it from starting materials (adipic acid and octanol), byproducts (dioctyl adipate), and other impurities.

Table 3: Exemplary HPLC Method Parameters for Mono-Alkyl Adipate Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

Note: This is a representative method and would require optimization for the specific analysis of this compound.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size in solution. While GPC is not typically used for the analysis of a small molecule like this compound itself, it becomes a crucial technique if this compound is used as a monomer or a chain-terminating agent in the synthesis of polyesters or other polymers.

In such cases, GPC is employed to determine the molecular weight distribution (including the number-average molecular weight, Mn, weight-average molecular weight, Mw, and polydispersity index, PDI) of the resulting polymer. The analysis provides critical information about the polymerization reaction's efficiency and the physical properties of the final polymeric material. The separation occurs on a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores and elute later.

Therefore, the application of GPC is contingent on the use of this compound in polymerization processes to create larger oligomeric or polymeric structures.

Mechanistic Studies of Degradation and Environmental Transformation of Adipate Monoesters

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily through reactions with environmental factors such as water, light, and heat.

Hydrolytic Mechanisms in Aqueous and Non-Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. For esters like octyl hydrogen adipate (B1204190), this process involves the cleavage of the ester bond to yield an alcohol (octanol) and a dicarboxylic acid (adipic acid). The rate of hydrolysis is significantly influenced by pH and temperature.

In the environment, the abiotic degradation of some adipate esters via hydrolysis is not considered a primary degradation pathway under neutral conditions. europa.eu However, under acidic or basic conditions, the reaction can be catalyzed. google.com For instance, the hydrolysis of the related compound, diisooctyl adipate, is estimated to have a half-life of two years at a neutral pH of 7, but this shortens to 75 days at a more alkaline pH of 8, indicating that base-catalyzed hydrolysis is a more significant abiotic fate process. nih.gov The reaction can be catalyzed by acids, such as sulfuric acid, or bases. google.com The process begins with the protonation of the carbonyl oxygen by an acid catalyst, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. europa.eu An intermediate product is formed which then loses a water molecule and a proton to yield the final carboxylic acid and alcohol products. europa.eu

Table 1: Estimated Hydrolysis Half-life of a Related Adipate Ester

The following table presents estimated hydrolysis half-lives for diisooctyl adipate at different pH values, illustrating the influence of pH on the degradation rate of adipate esters.

| Compound | pH | Estimated Half-life | Source |

|---|---|---|---|

| Diisooctyl Adipate | 7 | 2 years | nih.gov |

| Diisooctyl Adipate | 8 | 75 days | nih.gov |

Photo-Oxidative Degradation under Simulated Environmental Conditions

Photo-oxidative degradation occurs when a chemical is broken down by the action of light and oxygen. This process is particularly relevant for compounds exposed to sunlight in the atmosphere or surface waters. The degradation is typically initiated by the absorption of UV radiation, leading to the formation of free radicals. nih.gov

For related adipate esters, atmospheric degradation is driven by reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The vapor-phase reaction of diisooctyl adipate with these radicals has an estimated half-life of 16 hours, suggesting this is a significant degradation pathway in the atmosphere. nih.gov The general mechanism of photo-oxidative degradation involves three main stages: initiation, propagation, and termination. e3s-conferences.org During initiation, UV light generates initial free radicals from the parent molecule. e3s-conferences.orguomustansiriyah.edu.iq In the propagation stage, these radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and another radical, thus continuing the chain reaction. e3s-conferences.orguomustansiriyah.edu.iq The decomposition of hydroperoxides can create more radicals, accelerating the degradation. e3s-conferences.org The process ends when radicals combine with each other. e3s-conferences.org

Thermal-Oxidative Degradation Kinetics and Mechanisms

Thermal-oxidative degradation involves the breakdown of a compound at elevated temperatures in the presence of oxygen. uomustansiriyah.edu.iq Studies on the closely related dioctyl adipate (DOA) provide insight into this process. When DOA was oxidized at 200°C, a significant increase in the total acid number (TAN) was observed, indicating the formation of acidic degradation products. dntb.gov.uaresearchgate.net

The degradation mechanism involves the formation of free radicals through hydrogen abstraction, which then react with oxygen to form peroxy radicals and subsequently hydroperoxides. uomustansiriyah.edu.iq These intermediates decompose, leading to a variety of smaller molecules. Analysis of oxidized DOA revealed the formation of low molecular weight carboxylic acids, monoesters, and diesters, alongside higher molecular weight polymerization products. researchgate.net

Table 2: Thermal-Oxidative Degradation Products of Dioctyl Adipate (DOA)

The table below lists the main components identified by Gas Chromatography-Mass Spectrometry (GC-MS) after the thermal-oxidation of DOA at 200°C for 30 hours. This data illustrates the types of compounds formed during the thermal-oxidative degradation of adipate esters.

| Product Class | Example Compounds Identified | Relative Content (%) | Source |

|---|---|---|---|

| Carboxylic Acids | Hexanoic acid, Heptanoic acid, Octanoic acid | ~14% | dntb.gov.uaresearchgate.net |

| Low Molecular Weight Monoesters | Adipic acid monomethyl ester, Adipic acid monoethyl ester | Not specified separately | researchgate.net |

| Low Molecular Weight Diesters | Diethyl adipate, Dimethyl adipate | researchgate.net | |

| Polymerization Products | Adipic acid decyl 2-ethylhexyl ester | Not specified | researchgate.net |

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant degradation pathway for adipate esters in the environment.

Enzymatic Hydrolysis by Lipases and Esterases

Enzymes, particularly lipases and esterases, are highly effective at catalyzing the hydrolysis of ester bonds. nih.gov This process is central to the biodegradation of octyl hydrogen adipate, breaking it down into adipic acid and octanol (B41247). Research on the enzymatic hydrolysis of adipate diesters to produce monoesters demonstrates the high efficiency and selectivity of these enzymes. nih.govresearchgate.net For instance, the cutinase ACut2 from the yeast Blastobotrys raffinosifermentans and the lipase (B570770) Alip2 have been used to hydrolyze diethyl adipate, achieving high yields of the monoester, monoethyl adipate (92-96%), with minimal formation of the diacid by-product. nih.govresearchgate.net

This high chemoselectivity occurs when the rate of hydrolysis for the diester is much higher than that for the monoester. nih.gov Lipases from various sources, including Candida antarctica (immobilized as Novozym 435) and Burkholderia cepacia, have also proven effective in the selective hydrolysis of other diesters to their corresponding monoesters in high yields (78-87%). researchgate.netacs.org This enzymatic action is the key first step in the complete microbial degradation of adipate esters.

Table 3: Examples of Enzymatic Hydrolysis of Adipate Diesters

This table summarizes the performance of different enzymes in the selective hydrolysis of diethyl adipate (DEA) to monoethyl adipate (MEA), highlighting the potential of enzymatic degradation for adipate esters.

| Enzyme (Source) | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|

| Cutinase ACut2 (Blastobotrys raffinosifermentans) | Diethyl adipate (DEA) | Monoethyl adipate (MEA) | 92% | nih.gov |

| Lipase Alip2 (Blastobotrys raffinosifermentans) | Diethyl adipate (DEA) | Monoethyl adipate (MEA) | 96% | researchgate.net |

| Lipase B (Candida antarctica) | Dimethyl bicycloheptane-dicarboxylate | Corresponding monoester | 82% | acs.org |

| Porcine liver esterase | Dimethyl cyclobutene-dicarboxylate | Corresponding monoester | 87% | acs.org |

Microbial Biodegradation Processes in Diverse Ecosystems

Microbial biodegradation is a critical process for the removal of adipate esters from the environment. nih.gov Studies have shown that various adipate diesters are readily biodegradable in environments such as activated sludge, with degradation rates exceeding 90% in some tests. nih.govoecd.org The complete biodegradation of these esters to carbon dioxide and water has also been demonstrated. nih.gov This suggests that compounds like this compound would not persist in microbially active environments. nih.gov

The degradation process is initiated by enzymatic hydrolysis of the ester bonds. europa.eu In the case of a monoester like this compound, this would yield adipic acid and octanol. These breakdown products are then further metabolized by microorganisms. For example, studies on the degradation of di-n-octyl phthalate (B1215562) (a structurally similar ester) by the bacterium Gordonia sp. showed that the initial hydrolysis produced mono-n-octyl phthalate and 1-octanol (B28484). researchgate.net The 1-octanol was then oxidized to octanoic acid and subsequently degraded via the β-oxidation pathway, while the phthalic acid portion was metabolized through ring-cleavage pathways. researchgate.net A similar pathway can be expected for this compound, where the resulting octanol and adipic acid are common metabolites that can be readily integrated into central metabolic pathways like the tricarboxylic acid (TCA) cycle. europa.euresearchgate.net The ability of microorganisms to utilize these compounds as a source of carbon and energy drives their efficient removal from soil and aquatic ecosystems. researchgate.netresearchgate.net

Identification and Characterization of Degradation Products and Intermediates

The environmental transformation of adipate esters, including monoesters like this compound, primarily proceeds through the hydrolytic cleavage of the ester bond. This process, often facilitated by microbial enzymes, results in the formation of adipic acid and the corresponding alcohol. mdpi.comeuropa.eueuropa.eucanada.cacpsc.gov

Studies on various adipate esters have consistently identified a common degradation pathway. The initial step involves the hydrolysis of one ester linkage, which in the case of a diester, leads to the formation of a monoester intermediate. mdpi.comeuropa.eueuropa.eu For this compound, which is already a monoester, the primary degradation step is the hydrolysis into its constituent molecules.

The primary degradation products identified from adipate esters are:

Adipic Acid : A dicarboxylic acid that is a common endpoint of the initial hydrolysis. europa.eunih.govresearchgate.net Further microbial action can metabolize adipic acid into compounds such as β-ketoadipic acid, glutamic acid, lactic acid, and citric acid. europa.eu

Corresponding Alcohol : The alcohol moiety is released during hydrolysis. In the context of this compound, this would be octanol . mdpi.comnih.govresearchgate.net These aliphatic alcohols are typically susceptible to further and rapid oxidation by microorganisms, which converts them into their corresponding carboxylic acids. mdpi.comnih.govresearchgate.net

Intermediate compounds, particularly the monoester form during the degradation of diesters, are often transient and detected in only trace amounts, suggesting they are readily degraded further. mdpi.comresearchgate.net For instance, in studies of di(2-ethylhexyl) adipate (DEHA), the monoester intermediate, mono(2-ethylhexyl) adipate (MEHA), is identified as a key hydrolytic metabolite. cpsc.govresearchgate.net Further in vitro studies have characterized oxidative metabolites of MEHA, such as mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA). cpsc.govresearchgate.net

The table below summarizes the key degradation products and intermediates identified in studies of adipate esters.

| Compound Type | Specific Compound | Precursor Ester (Example) | Reference |

|---|---|---|---|

| Monoester Intermediate | Mono(2-ethylhexyl) adipate (MEHA) | Di(2-ethylhexyl) adipate (DEHA) | cpsc.govresearchgate.net |

| Oxidized Monoester Intermediates | mono-2-ethylhydroxyhexyl adipate (MEHHA) | DEHA/MEHA | cpsc.gov |

| Oxidized Monoester Intermediates | mono-2-ethyloxohexyl adipate (MEOHA) | DEHA/MEHA | cpsc.gov |

| Primary Degradation Product | Adipic Acid | Various Adipate Esters | europa.eunih.govresearchgate.net |

| Primary Degradation Product | Octanol | Octyl Adipates | mdpi.comnih.govresearchgate.net |

| Secondary Degradation Product | Corresponding Carboxylic Acids (from alcohol oxidation) | Various Adipate Esters | mdpi.comnih.govresearchgate.net |

| Further Metabolites of Adipic Acid | β-ketoadipic acid, glutamic acid, lactic acid, citric acid | Adipic Acid | europa.eu |

Structure-Degradation Relationship Studies: Influence of Alkyl Chain and Ester Linkage

The rate and mechanism of adipate ester degradation are significantly influenced by the molecular structure, particularly the length of the alkyl chain and the nature of the ester linkage.

Influence of Alkyl Chain: Research consistently demonstrates an inverse relationship between the length of the alcohol's alkyl chain and the rate of biodegradation. mdpi.comnih.govresearchgate.net Adipate esters with shorter alkyl chains are degraded more actively and rapidly than those with longer chains. researchgate.net For example, studies comparing a series of alkyl butoxyethyl adipates showed that the rate of hydrolysis decreased as the alkyl chain was lengthened from butyl to decyl. nih.govresearchgate.net Consequently, the formation of decanol (B1663958) from decyl-containing esters was the slowest in the series. nih.govresearchgate.net This phenomenon is attributed to factors such as decreased water solubility and increased steric hindrance with longer alkyl groups, which can limit enzyme access to the ester bond. researchgate.netacs.org The diffusion coefficient of adipate plasticizers within a polymer matrix also shows a tendency to decrease as the length of the alkyl chain increases. researchgate.netresearchgate.net

Influence of Ester Linkage: The ester linkage is the primary site of attack during the degradation of adipate esters. This degradation occurs via hydrolysis, a reaction that involves splitting the bond with water, a process often catalyzed by microbial hydrolases like lipases and esterases. mdpi.comacs.orgchemguide.co.uklibretexts.org The process can also be autocatalyzed by the carboxylic acid groups that are formed as end-products of the initial hydrolysis, which can accelerate degradation, particularly in bulk materials where these acidic products can accumulate. diva-portal.org

The following table summarizes the influence of structural features on the degradation of adipate esters.

| Structural Feature | Influence on Degradation | Observed Effect | Reference |

|---|---|---|---|

| Alkyl Chain Length | Increasing chain length decreases the degradation rate. | Slower hydrolysis and biodegradation for esters with longer alkyl chains (e.g., decyl vs. butyl). | mdpi.comnih.govresearchgate.net |

| Ester Linkage | Primary site for hydrolytic cleavage. | Hydrolysis leads to the formation of a carboxylic acid (adipic acid) and an alcohol. | mdpi.comacs.orgdiva-portal.org |

| Molecular Size | Larger molecules (longer chains) exhibit slower degradation. | Shorter adipate ester molecules are more actively degraded by microorganisms. | researchgate.net |

No Direct Theoretical or Computational Studies Found for this compound

This absence of specific research means that a detailed article on the theoretical and computational investigations of this compound, as per the requested structured outline, cannot be generated at this time. The required scientifically accurate content, including detailed research findings and data tables for each specified subsection, is contingent on the existence of such primary research.

While computational chemistry is a powerful tool for predicting the properties and behavior of molecules, research efforts are often directed towards compounds with specific industrial, environmental, or pharmaceutical significance that drives funding and academic interest. It appears that this compound has not yet been a focus of such detailed in silico studies.

General methodologies for the topics outlined are well-established:

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules, predicting properties like reactivity, molecular orbital energies, and charge distributions.

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules, offering insights into intermolecular interactions, aggregation behavior, and degradation pathways at a molecular level.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the chemical structure of a compound with its physical properties, which can be used to predict the properties of untested molecules.

However, the application of these methods to this compound has not been documented in the accessible scientific literature. Research on related compounds, such as the diester dioctyl adipate or various polyesters containing adipic acid, does exist but does not provide the specific data required for an analysis focused solely on the monoester, this compound.

Therefore, until dedicated computational studies on this compound are conducted and published, a thorough and scientifically accurate article meeting the specific requirements of the prompt cannot be constructed.

Theoretical and Computational Investigations of Octyl Hydrogen Adipate

Application of Machine Learning and Artificial Neural Networks for Predictive Modeling of Chemical Behavior

The progression of computational chemistry has ushered in an era where the behavior and properties of chemical compounds can be predicted with increasing accuracy, reducing the need for extensive and time-consuming laboratory experiments. For octyl hydrogen adipate (B1204190), machine learning (ML) and artificial neural network (ANN) models represent powerful tools for developing predictive frameworks. osti.gov These in silico approaches leverage algorithms to learn from large datasets of known molecules, enabling the prediction of properties and behaviors for new or less-studied compounds based on their molecular structure. chemrxiv.orgehu.es

Machine learning models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are highly relevant for predicting the behavior of octyl hydrogen adipate. wikipedia.org QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity, while QSPR models correlate structure with physicochemical properties. wikipedia.org For a compound like this compound, which is a monoester of a dicarboxylic acid, these models can predict endpoints such as toxicity, biodegradability, and partitioning behavior in biological systems. mdpi.comnih.govnih.gov

The process begins with the generation of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure, including topological, geometrical, electronic, and physicochemical features. For this compound, these descriptors would capture characteristics like molecular weight, log P (octanol-water partition coefficient), number of rotatable bonds, polar surface area, and various electronic parameters. researchgate.net

Once a comprehensive set of descriptors is generated, ML algorithms are trained on a dataset of structurally similar compounds (e.g., other esters, plasticizers, or carboxylic acids) for which the property of interest has been experimentally measured. researchgate.netresearchgate.net Various algorithms can be employed, including:

Linear Regression: Simple models for identifying linear relationships between descriptors and properties. mdpi.com

Support Vector Machines (SVM): Effective for classification and regression tasks by finding an optimal hyperplane to separate data points. mdpi.com

Random Forests: An ensemble method using multiple decision trees to improve predictive accuracy and control for overfitting. researchgate.netresearchgate.net

Gradient Boosting Machines (e.g., XGBoost): An advanced ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. researchgate.net

The following table illustrates a hypothetical dataset structure for a QSPR model to predict a physicochemical property of adipate esters, such as boiling point.

| Compound Name | Molecular Weight ( g/mol ) | Log P | Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted Boiling Point (°C) |

| Diethyl adipate | 202.25 | 1.67 | 52.60 | 7 | 245.1 |

| Dibutyl adipate | 258.36 | 3.57 | 52.60 | 11 | 305.2 |

| This compound | 258.36 | 3.81 | 63.60 | 11 | 342.5 (Model Prediction) |

| Di(2-ethylhexyl) adipate | 370.57 | 6.23 | 52.60 | 17 | 417.0 |

Artificial Neural Networks (ANNs) are a more complex subset of machine learning inspired by the structure of the human brain. researchgate.net ANNs consist of interconnected layers of nodes ("neurons") that process information. researchgate.net A typical ANN has an input layer, one or more hidden layers, and an output layer. ehu.es The input layer receives the molecular descriptors for this compound. Each connection between neurons has a weight, which is adjusted during a "training" phase. osti.govresearchgate.net The network learns the complex, non-linear relationships between the molecular structure and the chemical behavior by iteratively adjusting these weights to minimize the difference between its predictions and the actual experimental values in the training dataset. researchgate.net

For instance, a neural network could be trained to predict the toxicity of various ester plasticizers. mdpi.comnih.gov The model would learn from the structural features of these known compounds to predict the potential toxicity of this compound.

The table below demonstrates the conceptual inputs and outputs for an ANN model designed to predict aquatic toxicity (LC50).

| Feature (Input Descriptor) | Value for this compound |

| Molecular Weight | 258.36 |

| Log P | 3.81 |

| Dipole Moment | 2.1 D |

| Energy of HOMO | -10.5 eV |

| Energy of LUMO | 1.5 eV |

| Model Output | Predicted LC50 (mg/L) |

The predictive power of these models is highly dependent on the quality and size of the training dataset. arxiv.org By leveraging data from analogous esters and carboxylic acids, robust models can be developed to forecast the physicochemical properties, reactivity, and potential biological or environmental impact of this compound, thereby accelerating research and guiding experimental efforts. researchgate.netarxiv.org

Interactions and Applications of Adipate Monoesters in Polymer and Materials Science

Molecular Interactions in Polymer Systems

The efficacy of adipate (B1204190) monoesters, such as octyl hydrogen adipate, as modifiers in polymer systems is rooted in their molecular structure and the interactions they establish with polymer chains. These interactions are fundamental to the process of plasticization, which enhances the flexibility and processability of polymeric materials.

Mechanisms of Plasticization: Solvation and Reduction of Intermolecular Forces

Plasticizers function by inserting themselves between polymer chains, thereby increasing the free volume and reducing the intermolecular forces that hold the chains together. researchgate.netchemrxiv.org This process, often referred to as solvation, involves the plasticizer molecules surrounding segments of the polymer chains. The polar ester groups of adipate monoesters can interact with polar segments of polymers through dipole-dipole interactions, while the nonpolar alkyl chains, such as the octyl group in this compound, can interact with nonpolar polymer segments via van der Waals forces. goalparacollege.ac.in This dual nature allows for effective interaction with a variety of polymers. By disrupting the strong polymer-polymer interactions, the plasticizer effectively lubricates the polymer chains, allowing them to slide past one another more easily. researchgate.net

Impact on Polymer Chain Mobility and Segmental Dynamics

The reduction in intermolecular forces directly translates to an increase in polymer chain mobility. researchgate.net With the polymer chains being less restricted, their segmental dynamics—the localized movement of small sections of the polymer chain—are enhanced. This increased mobility is a key factor in the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. goalparacollege.ac.in The presence of the plasticizer molecules essentially lowers the energy barrier required for conformational changes in the polymer backbone, leading to greater flexibility and reduced brittleness. researchgate.net

Modification of Polymer Thermo-Mechanical Properties

The changes in molecular interactions and chain mobility brought about by adipate monoesters have a profound impact on the macroscopic thermo-mechanical properties of the polymer.

Influence on Glass Transition Temperature (Tg) in Polymer Composites

One of the most significant effects of a plasticizer is the reduction of the glass transition temperature (Tg) of a polymer. goalparacollege.ac.inmdpi.com The Tg is the temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state. goalparacollege.ac.in By increasing the free volume and chain mobility, adipate monoesters lower the Tg of the polymer composite. researchgate.netmdpi.com This allows the material to remain flexible over a wider range of temperatures. For instance, studies on PVC composites have shown that adipate plasticizers effectively lower the Tg, expanding the temperature range of the material's highly elastic state. mdpi.com The extent of Tg depression is influenced by the concentration and chemical structure of the plasticizer. nih.gov

Table 1: Effect of Adipate Plasticizers on the Glass Transition Temperature (Tg) of PVC Composites

| Plasticizer | Concentration (phr) | Tg (°C) |

| Unplasticized PVC | 0 | 80-85 |

| Alkyl Butoxyethyl Adipates | 50 | Significantly Reduced |

Note: "phr" stands for parts per hundred parts of resin. The data indicates a qualitative but significant reduction in Tg with the addition of adipate plasticizers. mdpi.com

Effects on Melt Viscosity and Polymer Processability

The increased polymer chain mobility due to the presence of adipate monoesters also leads to a decrease in the melt viscosity of the polymer. researchgate.netmdpi.com A lower melt viscosity makes the polymer easier to process using techniques such as extrusion, injection molding, and calendering. google.com The plasticizer acts as an internal lubricant, reducing the friction between polymer chains during flow at elevated temperatures. This improved processability is a critical factor in the industrial application of many polymers, as it can lead to lower energy consumption and faster production cycles. researchgate.net

This compound as a Monomeric Building Block for Advanced Polymeric Materials

Beyond its role as a plasticizer, this compound possesses the potential to be utilized as a monomeric building block for the synthesis of advanced polymeric materials. The presence of a terminal carboxylic acid group and an ester group provides reactive sites for polymerization reactions. polysciences.com

For instance, the carboxylic acid group can participate in condensation polymerization reactions, such as esterification or amidation, with diols or diamines to form polyesters or polyamides, respectively. The octyl ester group could potentially be modified or participate in transesterification reactions. This dual functionality opens up possibilities for creating novel polymer architectures with tailored properties. For example, incorporating this compound into a polymer backbone could introduce flexible side chains, influencing properties like solubility, crystallinity, and mechanical behavior. Research into the synthesis of polyesters from bio-based monomers like adipic acid is an active area, suggesting a pathway for creating more sustainable polymers. upc.eduacs.org The use of adipic acid derivatives as building blocks for polymers like poly(butylene adipate-co-terephthalate) (PBAT) highlights the versatility of adipates in polymer synthesis. mdpi.com

Synthesis of Biodegradable Polyesters and Copolymers

This compound serves as a specialized monomer in the synthesis of biodegradable polyesters and copolymers. Unlike adipic acid, a dicarboxylic acid that acts as a chain extender, the monofunctional nature of this compound allows it to be used strategically to control polymer architecture.

When introduced into a polycondensation reaction with diols (like ethylene (B1197577) glycol or 1,4-butanediol) and dicarboxylic acids (like adipic acid or succinic acid), this compound acts as a chain terminator . The single carboxylic acid group reacts with a hydroxyl group from a growing polyester (B1180765) chain, effectively capping that end. This prevents further linear chain growth, providing a powerful method for controlling the final molecular weight of the polymer.

Furthermore, the incorporation of this compound introduces an eight-carbon alkyl side chain into the polyester structure. This has several important consequences:

Increased Hydrophobicity : The octyl group imparts a more hydrophobic character to the polymer, which can influence its interaction with aqueous environments.

Disruption of Crystallinity : The bulky side chain disrupts the regular packing of polymer chains, leading to a decrease in the degree of crystallinity. wikipedia.org A reduction in crystallinity is a key factor in enhancing the biodegradability of aliphatic polyesters, as it makes the ester linkages more accessible to hydrolytic or enzymatic attack. mdpi.comdiva-portal.org

Internal Plasticization : The flexible octyl side chain can act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature (Tg) of the resulting polyester.

The synthesis is typically carried out via thermal polycondensation, where the monomers are heated under an inert atmosphere, often with a catalyst, to drive off the water or alcohol byproduct and form ester bonds. wikipedia.orgmdpi.com Lipase-catalyzed polymerization has also emerged as a sustainable alternative for synthesizing aliphatic polyesters, offering high selectivity under mild conditions. nih.gov The use of a monoester like this compound in such enzymatic processes could offer precise control over the polymer structure. nih.gov

Tailoring Mechanical and Degradation Properties of Adipate-Derived Elastomers

In the field of biodegradable elastomers, adipate-based polymers like poly(glycerol adipate) are valued for their tunable properties. conicet.gov.ar The incorporation of this compound into such elastomeric networks provides a sophisticated method for tailoring their mechanical and degradation characteristics.

When used in the formulation of a cross-linked elastomer, this compound introduces "dangling chains" into the polymer network. Because it has only one reactive carboxylic acid group, it cannot form a cross-link. Instead, it attaches to the network at one end, with the octyl chain remaining free. This has predictable effects on the material's properties:

Degradation Properties : The degradation rate of adipate-derived elastomers is highly dependent on their hydrophilicity and crystallinity. acs.org Introducing this compound can accelerate degradation through two primary mechanisms. Firstly, the reduction in cross-link density allows for easier penetration of water into the polymer matrix, facilitating hydrolysis of the ester bonds. diva-portal.org Secondly, the disruption of chain packing by the bulky octyl groups reduces crystallinity, making the polymer chains more accessible to enzymatic attack. mdpi.com Studies on similar systems have shown that increasing the content of monomers with hydroxyl groups or other structural irregularities leads to faster degradation rates. acs.org

The following table illustrates how monomer composition can be varied to tailor the properties of adipate-based elastomers, based on findings from related systems.

| Property | Effect of Increased Cross-linker (e.g., Glycerol) | Predicted Effect of Incorporating this compound |

| Young's Modulus | Increase | Decrease |

| Tensile Strength | Increase | Decrease |

| Elongation at Break | Decrease | Increase |

| Cross-link Density | Increase | Decrease |

| Degradation Rate | Decrease (due to higher network integrity) | Increase (due to lower crystallinity and cross-link density) |

Interfacial Phenomena and Dispersion Science

The amphiphilic structure of this compound—a polar carboxylic head group and a nonpolar octyl tail—makes it an effective agent in interfacial science.

Role in Stabilizing Nanoparticle Dispersions in Liquid Media

This compound can function as a capping agent or surfactant to stabilize nanoparticle dispersions. During the synthesis of nanoparticles in a liquid medium, the monoester can adsorb onto the nascent particle surface.

In Nonpolar Media : The polar carboxylic acid head group adsorbs to the nanoparticle surface (which is often polar or has sites for coordination), while the nonpolar octyl tails extend into the surrounding nonpolar solvent. This creates a steric barrier that prevents the nanoparticles from agglomerating.

In Polar Media (e.g., Water) : Depending on the pH, the carboxylic acid group can be deprotonated to form a carboxylate (-COO⁻). This charged head group can adsorb to the nanoparticle surface. If the octyl tails are oriented outwards, they can create hydrophobic patches, but more commonly, for stabilization in water, the molecule might form a bilayer or micellar structure around the particle. Research on similar adipate esters, such as bis(2-ethylhexyl) adipate (BEHA), in nanoparticle synthesis shows that adipate-derived molecules can displace other ligands from the nanoparticle surface and influence particle growth and agglomeration. rsc.org The presence of such a surfactant can tune the final size and dispersibility of the nanoparticles. rsc.org The ability to render nanoparticles dispersible in aqueous solutions at physiological pH is particularly relevant for biological applications. rsc.org

Surface Adsorption and Interfacial Layer Formation

The adsorption of this compound at a liquid-solid or liquid-liquid interface is governed by the drive to lower the system's interfacial free energy. The molecule orients itself to place its polar head in the polar phase and its nonpolar tail in the nonpolar phase.

The characteristics of the adsorbed interfacial layer depend on the surface concentration. At low concentrations, the molecules may lie flat or be sparsely distributed. As the concentration increases, they pack more tightly, eventually forming a dense monolayer with the octyl chains oriented largely perpendicular to the surface. The efficiency of adsorption and the nature of the resulting layer can be quantified by thermodynamic parameters, as shown in the representative table below for analogous surfactant systems.

| Thermodynamic Parameter | Description | Significance for this compound |

| ΔG°ads (Standard Free Energy of Adsorption) | The change in Gibbs free energy when a surfactant molecule moves from the bulk solution to the interface. | A more negative value indicates stronger, more spontaneous adsorption at the interface. |

| Γmax (Maximum Surface Excess Concentration) | The maximum concentration of surfactant molecules packed into the interface. | It is inversely related to the minimum area occupied by each molecule. |

| Amin (Minimum Surface Area per Molecule) | The area occupied by a single surfactant molecule in a saturated monolayer. | A smaller Amin indicates denser packing at the interface. researchgate.net |

Studies on the esterification of acids and alcohols directly at a liquid-graphite interface demonstrate that the formation of the ester and its subsequent self-assembly into ordered domains is a tangible process. beilstein-journals.org This suggests that this compound would readily form structured, self-assembled layers at interfaces.

Hydrogen Bonding Dynamics and Proton Donor/Acceptor Properties in Material Interfaces

The interface behavior of this compound is dominated by its capacity for hydrogen bonding. The molecule possesses both a strong proton donor site and multiple proton acceptor sites, allowing for complex interactions.

Proton Donor : The hydroxyl proton of the carboxylic acid group (-COOH) is acidic and serves as a strong hydrogen bond donor. This allows it to form strong H-bonds with proton-accepting groups on a material surface, such as hydroxyls, ethers, or amines. mdpi.com

Proton Acceptor : The carbonyl oxygens of both the carboxylic acid group (C=O) and the ester group (C=O) are effective hydrogen bond acceptors. They can readily accept H-bonds from proton-donating sites on a surface or from solvent molecules like water. frontiersin.orgresearchgate.net

This dual functionality is critical at material interfaces. For example, when adsorbing onto a silica (B1680970) or clay surface, the -COOH group of this compound can donate a hydrogen bond to a surface silanol (B1196071) group (Si-OH), while its carbonyl oxygens can accept hydrogen bonds from other silanol groups. mdpi.com This network of hydrogen bonds leads to strong surface adsorption and the formation of a stable interfacial layer. mdpi.com

Future Research Trajectories and Emerging Academic Frontiers

Development of Novel Biocatalytic and Sustainable Synthetic Routes

The future of octyl hydrogen adipate (B1204190) synthesis lies in the development of environmentally benign and highly efficient biocatalytic methods. Traditional chemical synthesis often relies on harsh conditions and petrochemical-derived feedstocks. unigoa.ac.inmdpi.com In contrast, biocatalysis, utilizing enzymes such as lipases, offers a greener alternative with high selectivity and milder reaction conditions. rsc.orgresearchgate.net

Research is increasingly focused on the enzymatic synthesis of adipate esters. For instance, studies have demonstrated the successful use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), for the synthesis of adipate diesters, achieving near-quantitative yields under optimized, solvent-free conditions. mdpi.com A key area of future research will be the selective synthesis of the monoester, octyl hydrogen adipate, by controlling the enzymatic transesterification of a symmetric diester like divinyl adipate. rsc.org An esterase from Mycobacterium smegmatis (MsAcT) has shown promise in selectively catalyzing mono-substitution, offering a pathway to high-yield monoester production. rsc.org

Furthermore, the integration of renewable feedstocks is a critical trajectory. Adipic acid, a precursor to this compound, can be produced from biomass-derived platform molecules like glucose and 5-hydroxymethylfurfural (B1680220) through a combination of biocatalysis and chemocatalysis. researchgate.net Future research will likely focus on creating consolidated bioprocessing (CBP) schemes that convert lignocellulosic biomass directly into adipic acid, which can then be esterified to this compound. unigoa.ac.in

The use of ultrasound and vacuum-assisted technologies in biocatalytic synthesis is another promising frontier. These techniques can enhance reaction rates and improve conversion efficiency by, for example, removing water as a byproduct in esterification reactions. mdpi.com

Table 1: Comparison of Conventional vs. Emerging Synthesis Routes for Adipate Esters

| Feature | Conventional Chemical Synthesis | Emerging Biocatalytic Synthesis |

| Catalyst | Mineral acids (e.g., sulfuric acid) | Lipases, Esterases |

| Reaction Conditions | High temperature, often harsh | Mild (e.g., 25-70°C) |

| Feedstocks | Primarily petroleum-based | Increasingly biomass-derived |

| Selectivity | Can produce mixtures of mono- and di-esters | High selectivity for mono-esters possible |

| Environmental Impact | Generates byproducts, potential for pollution | "Green" process, less waste |

| Efficiency | High yields possible but may require purification | High yields with high purity |

Advanced In Situ and Operando Spectroscopic Characterization of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and catalyst design. Advanced spectroscopic techniques that allow for real-time monitoring of reactions under actual process conditions (in situ and operando spectroscopy) are becoming indispensable tools. researchgate.netresearchgate.net

Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can provide detailed information about the catalyst's structure, the active sites, and the formation of reaction intermediates. mdpi.comiapchem.org For example, in situ IR spectroscopy can be used to track the conversion of adipic acid and octanol (B41247) into this compound by monitoring the characteristic vibrational bands of the functional groups involved. mdpi.com

Operando spectroscopy takes this a step further by combining the spectroscopic characterization of the catalyst with simultaneous measurement of its catalytic activity and selectivity. researchgate.net This approach allows researchers to establish direct structure-performance relationships. Future research will likely employ a suite of these techniques to unravel the complex surface phenomena occurring during the biocatalytic synthesis of this compound, leading to the rational design of more robust and efficient biocatalysts. researchgate.net

Integrated Computational and Experimental Approaches for Material Design

Future research will focus on developing comprehensive quantitative structure-property relationships (QSPRs) for adipate-based materials. rsc.org This will involve generating large datasets from high-throughput experiments and using them to train sophisticated ML algorithms. This data-driven approach will enable the in silico design of novel materials incorporating this compound, tailored for specific applications. arxiv.org

Exploration of Adipate Monoesters in Responsive and Smart Materials

"Smart" or "responsive" materials, which can change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. mdpi.commdpi.comnih.gov While research has largely focused on polymers like poly(N-isopropylacrylamide) and cellulose (B213188) derivatives, there is a growing interest in developing smart materials from biodegradable and biocompatible building blocks. mdpi.com

Adipate monoesters like this compound, with their combination of a carboxylic acid group and an ester group, offer interesting possibilities as monomers for the synthesis of functional polymers. The carboxylic acid moiety can provide pH-responsiveness, while the long alkyl chain can influence the polymer's thermal and mechanical properties.

Future research will likely explore the synthesis of novel copolymers incorporating this compound to create materials with tunable properties. unibo.it For example, copolymerization with other functional monomers could lead to the development of biodegradable hydrogels for drug delivery or smart packaging materials that indicate changes in environmental conditions. mdpi.com The inherent flexibility of adipate-based polymers could also be leveraged in the development of soft actuators and sensors.

Contribution to Circular Economy Principles through Biodegradable Material Design

The principles of a circular economy—eliminating waste, circulating products and materials, and regenerating nature—are central to sustainable development. ellenmacarthurfoundation.orgrepsol.com this compound and the materials derived from it are well-positioned to contribute to this paradigm shift. imd.org

A key aspect is the design of biodegradable materials. Adipate-based polyesters, such as poly(butylene adipate-co-terephthalate) (PBAT), are known for their biodegradability in soil and compost environments. entecpolymers.com Research has shown that adipate plasticizers biodegrade through the sequential hydrolysis of ester bonds, eventually forming adipic acid and the corresponding alcohol, which can be further metabolized by microorganisms. researchgate.netmdpi.com This suggests that materials derived from this compound can be designed to break down into non-toxic substances, thus closing the loop and contributing to the regeneration of natural systems. ellenmacarthurfoundation.orgresearchgate.net

Future research will focus on tailoring the biodegradability of materials containing this compound to match the requirements of specific applications. This involves understanding the structure-biodegradation relationships and designing polymers that degrade at a controlled rate under specific environmental conditions. rsc.org By designing for degradation, materials based on this compound can help reduce plastic pollution and support a more sustainable, circular economy. uga.educetjournal.it

Q & A

Q. How should researchers interpret conflicting spectral data (e.g., FTIR or NMR) when characterizing this compound synthesized under varying reaction conditions?

- Methodological Answer : Use principal component analysis (PCA) to identify spectral outliers caused by side products (e.g., branched isomers). Cross-validate with X-ray crystallography for solid-state structure confirmation and computational chemistry tools (e.g., density functional theory) to simulate expected spectral peaks .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Methodological Resources

- Synthesis Optimization : Artificial neural networks (ANNs) for reaction parameter prediction .